molecular formula C10H10F12O2 B12090678 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane CAS No. 657349-05-8

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane

Cat. No.: B12090678
CAS No.: 657349-05-8
M. Wt: 390.17 g/mol
InChI Key: YEDBRXZZYMKTMT-UHFFFAOYSA-N
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Description

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane is a fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in various industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane typically involves the fluorination of a suitable precursor. One common method is the reaction of a heptane derivative with fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

    Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.

    Oxidation Reactions: It can undergo oxidation to form perfluorinated carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide or potassium fluoride in polar aprotic solvents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Oxidation: Potassium permanganate or ozone in aqueous or organic solvents.

Major Products

    Substitution: Formation of alkyl or aryl derivatives.

    Reduction: Formation of partially fluorinated heptanes.

    Oxidation: Formation of perfluorinated carboxylic acids.

Scientific Research Applications

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a solvent for fluorinated compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its use in imaging agents and as a component in medical devices.

    Industry: Utilized in the production of high-performance lubricants, coatings, and surfactants.

Mechanism of Action

The mechanism of action of 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoroheptane
  • 1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-2-(trifluoromethyl)hexane

Uniqueness

1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-(2-methoxyethoxy)heptane is unique due to the presence of the methoxyethoxy group, which imparts additional solubility and reactivity compared to other similar fluorinated compounds. This makes it particularly useful in applications requiring specific solubility and reactivity profiles.

Properties

CAS No.

657349-05-8

Molecular Formula

C10H10F12O2

Molecular Weight

390.17 g/mol

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6-dodecafluoro-7-(2-methoxyethoxy)heptane

InChI

InChI=1S/C10H10F12O2/c1-23-2-3-24-4-6(13,14)8(17,18)10(21,22)9(19,20)7(15,16)5(11)12/h5H,2-4H2,1H3

InChI Key

YEDBRXZZYMKTMT-UHFFFAOYSA-N

Canonical SMILES

COCCOCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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